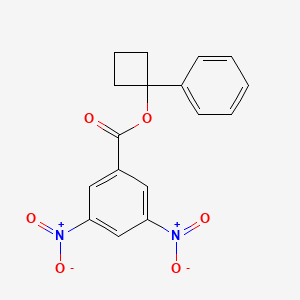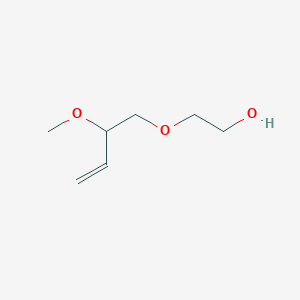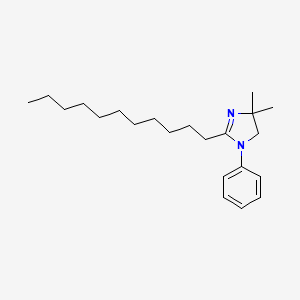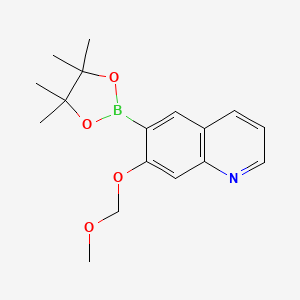
4-Hydroxy-3,4-diphenyl-2,5-dipropylcyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3,4-diphenyl-2,5-dipropylcyclopent-2-en-1-one is a chemical compound with the molecular formula C23H26O2 and a molecular weight of 334.451 g/mol . This compound is known for its unique structure, which includes a cyclopentene ring substituted with hydroxy, diphenyl, and dipropyl groups. It has a boiling point of 436.6ºC at 760 mmHg and a density of 1.091 g/cm³ .
Métodos De Preparación
The synthesis of 4-Hydroxy-3,4-diphenyl-2,5-dipropylcyclopent-2-en-1-one typically involves the reaction of 5-Nonanone and Benzil under specific conditions . The reaction conditions include the use of a suitable solvent and a catalyst to facilitate the formation of the cyclopentene ring. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the compound.
Análisis De Reacciones Químicas
4-Hydroxy-3,4-diphenyl-2,5-dipropylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions where one of the substituents on the cyclopentene ring is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Hydroxy-3,4-diphenyl-2,5-dipropylcyclopent-2-en-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3,4-diphenyl-2,5-dipropylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the diphenyl and dipropyl groups contribute to its hydrophobic interactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
4-Hydroxy-3,4-diphenyl-2,5-dipropylcyclopent-2-en-1-one can be compared with similar compounds such as:
4-Hydroxy-3,4-diphenyl-2-cyclopenten-1-one: This compound has a similar structure but lacks the dipropyl groups, which can affect its chemical and biological properties.
4-Hydroxy-2,5-diphenyl-3(2H)-thiophenone 1,1-dioxide: This compound contains a thiophene ring instead of a cyclopentene ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
6322-24-3 |
|---|---|
Fórmula molecular |
C23H26O2 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
4-hydroxy-3,4-diphenyl-2,5-dipropylcyclopent-2-en-1-one |
InChI |
InChI=1S/C23H26O2/c1-3-11-19-21(17-13-7-5-8-14-17)23(25,18-15-9-6-10-16-18)20(12-4-2)22(19)24/h5-10,13-16,20,25H,3-4,11-12H2,1-2H3 |
Clave InChI |
XAYKGPNIVWPWTC-UHFFFAOYSA-N |
SMILES canónico |
CCCC1C(=O)C(=C(C1(C2=CC=CC=C2)O)C3=CC=CC=C3)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7H-pyrrolo[2,3-d]pyrimidine-5-carbothioamide, 7-beta-d-ribofuranosyl-](/img/structure/B13986834.png)




![Ethyl 5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13986871.png)

![2-[[2-(Carboxymethylamino)-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B13986882.png)


![Methyl 5-methyl-2-[(trifluoromethanesulfonyl)amino]benzoate](/img/structure/B13986899.png)



